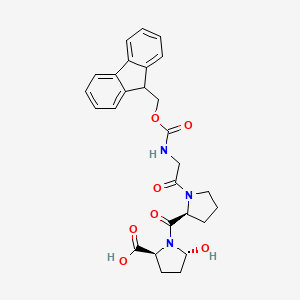

![molecular formula C8H8B2O4S2 B574362 [2,2'-Bithiophène]-5,5'-diyldiacide boronique CAS No. 189358-30-3](/img/structure/B574362.png)

[2,2'-Bithiophène]-5,5'-diyldiacide boronique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

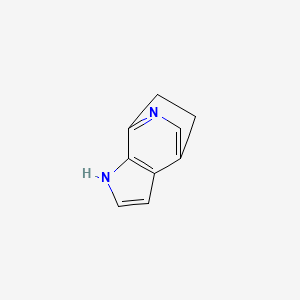

[2,2’-Bithiophene]-5,5’-diyldiboronic acid: is an organoboron compound that features two thiophene rings connected by a boronic acid group at the 5,5’ positions. This compound is of significant interest in organic synthesis and materials science due to its unique electronic properties and its role as a building block in the construction of more complex molecular architectures.

Applications De Recherche Scientifique

Chemistry

Organic Synthesis: Used as a building block in the synthesis of more complex molecules.

Materials Science: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Biology and Medicine

Drug Development:

Bioconjugation: Used in the modification of biomolecules for research and therapeutic purposes.

Industry

Polymer Science: Incorporated into polymers to enhance their electronic properties.

Catalysis: Used in catalytic processes for the production of fine chemicals.

Mécanisme D'action

Target of Action

Thiophene-containing compounds, a class to which this compound belongs, are known to possess a wide range of biological properties, such as antimicrobial, antiviral, and anticancer activities .

Mode of Action

It’s worth noting that thiophene derivatives are produced as part of the chemical defense mechanism in numerous plant species . They can behave as repellents, act as toxic substances, or have anti-nutritional effects on herbivores .

Biochemical Pathways

Thiophene derivatives are known to be derived from polyacetylenes, which can be stored in plant tissues or released into the soil .

Pharmacokinetics

Pharmacokinetics explores these processes, providing valuable insights for optimizing drug administration and utilization .

Result of Action

It’s worth noting that thiophene-containing compounds possess a wide range of biological properties, such as antimicrobial, antiviral, and anticancer activities .

Action Environment

Environmental factors such as ph, temperature, and the presence of other substances can significantly influence the action of many chemical compounds .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of [2,2’-Bithiophene]-5,5’-diyldiboronic acid typically involves the following steps:

Bromination of 2,2’-Bithiophene: The starting material, 2,2’-bithiophene, is brominated at the 5,5’ positions using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

Lithiation and Borylation: The dibrominated product is then subjected to lithiation using n-butyllithium, followed by borylation with a boron reagent such as bis(pinacolato)diboron to yield the desired diboronic acid.

Industrial Production Methods

Industrial production of [2,2’-Bithiophene]-5,5’-diyldiboronic acid follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

Suzuki-Miyaura Coupling: This compound is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction typically involves a palladium catalyst and a base such as potassium carbonate.

Oxidation and Reduction: [2,2’-Bithiophene]-5,5’-diyldiboronic acid can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiol derivatives.

Substitution Reactions: It can participate in electrophilic and nucleophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Sulfoxides and Sulfones: Formed through oxidation.

Thiols: Formed through reduction.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2,2’-Bithiophene-5-boronic acid pinacol ester

- 2-Thienylboronic acid

- Bis(pinacolato)diboron

Uniqueness

- Electronic Properties : [2,2’-Bithiophene]-5,5’-diyldiboronic acid has unique electronic properties due to the presence of two thiophene rings, making it highly suitable for applications in organic electronics.

- Versatility : It can participate in a wide range of chemical reactions, making it a versatile building block in organic synthesis .

Propriétés

IUPAC Name |

[5-(5-boronothiophen-2-yl)thiophen-2-yl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8B2O4S2/c11-9(12)7-3-1-5(15-7)6-2-4-8(16-6)10(13)14/h1-4,11-14H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GERFEEQVJFVEBC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(S1)C2=CC=C(S2)B(O)O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8B2O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90674774 |

Source

|

| Record name | [2,2'-Bithiophene]-5,5'-diyldiboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189358-30-3 |

Source

|

| Record name | [2,2'-Bithiophene]-5,5'-diyldiboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the role of [2,2'-Bithiophene]-5,5'-diyldiboronic acid in the synthesis of light-emitting polymers described in the research paper?

A1: [2,2'-Bithiophene]-5,5'-diyldiboronic acid acts as a diboronic acid monomer in Suzuki coupling polycondensation reactions. [] This reaction type is used to create alternating copolymers, specifically with tetra(4-bromobiphenyl)silane (an AB4-type tetrahedral monomer). The resulting polymer, labeled as polymer 5 in the study, exhibits interesting light-emitting properties. []

Q2: How does the incorporation of [2,2'-Bithiophene]-5,5'-diyldiboronic acid affect the optical properties of the resulting polymer compared to other monomers used in the study?

A2: The research demonstrates that incorporating [2,2'-Bithiophene]-5,5'-diyldiboronic acid into the polymer backbone leads to a red-shifted absorption and emission maxima compared to polymers synthesized with 9,9-dihexylfluorene-2,7-diboronic acid. [] This shift suggests that the bithiophene unit contributes to a longer conjugation length within the polymer structure, ultimately impacting its light-emitting color. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Methyl-N-[(1Z)-N-methylethanimidoyl]acetamide](/img/structure/B574281.png)